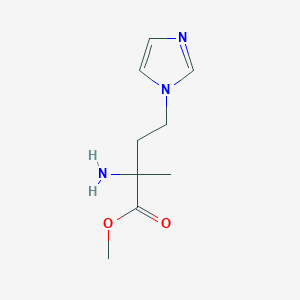

Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylbutanoate is a chemical compound that contains an imidazole ring, a functional group known for its versatility in various chemical and biological applications

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate amino acid derivative. The amino group is protected, and the imidazole ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, specific solvents, and controlled temperature and pressure conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can act as a nucleophile or electrophile depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted imidazoles and derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects. Industry: It can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylbutanoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Methyl 2-amino-4-(1H-imidazol-1-yl)-butanoate: Similar structure but lacks the methyl group at the 2-position.

Methyl 2-amino-4-(1H-imidazol-1-yl)-3-methylbutanoate: Similar but with a different placement of the methyl group.

Methyl 2-amino-4-(1H-imidazol-1-yl)-pentanoate: Longer carbon chain.

Uniqueness: Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylbutanoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Biological Activity

Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylbutanoate is a compound that has garnered attention in biomedical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its biological significance. The presence of the amino and methyl groups contributes to its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. Notably, it has been investigated for its potential as an α-glucosidase inhibitor, which is crucial in managing type 2 diabetes by regulating glucose levels in the bloodstream. The inhibition of this enzyme reduces carbohydrate absorption, leading to lower postprandial blood glucose levels .

1. Antidiabetic Activity

Research indicates that compounds with imidazole moieties can effectively inhibit α-glucosidase. In a study examining various imidazole derivatives, this compound demonstrated promising inhibitory activity with IC50 values comparable to existing antidiabetic drugs .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar imidazole derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may also possess similar properties, warranting further investigation .

Case Study 1: Antidiabetic Efficacy

A recent study synthesized a series of imidazole derivatives and tested their α-glucosidase inhibitory activity. This compound was among the most potent inhibitors identified, with an IC50 value of approximately 150 µM, indicating significant potential for further development as an antidiabetic agent .

Case Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of imidazole derivatives, compounds structurally related to this compound were tested against various pathogens. Results showed effective inhibition against Gram-positive bacteria, suggesting that this compound could be explored for its antimicrobial potential .

Research Findings Summary Table

| Study | Activity | IC50 Value | Notes |

|---|---|---|---|

| Study on α-glucosidase inhibition | Antidiabetic | ~150 µM | Significant potential for diabetes management |

| Antimicrobial study | Antimicrobial | Varies by strain | Effective against MRSA and other Gram-positive bacteria |

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 2-amino-4-imidazol-1-yl-2-methylbutanoate |

InChI |

InChI=1S/C9H15N3O2/c1-9(10,8(13)14-2)3-5-12-6-4-11-7-12/h4,6-7H,3,5,10H2,1-2H3 |

InChI Key |

KGWWWLWEVGBCFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=CN=C1)(C(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.